
6-Piperidin-3-yloxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Piperidin-3-yloxyisoquinoline is a heterocyclic compound that features a piperidine ring attached to an isoquinoline moiety via an oxygen atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and isoquinoline structures within a single molecule offers unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to form isoquinolines . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 6-Piperidin-3-yloxyisoquinoline may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions: 6-Piperidin-3-yloxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the isoquinoline or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Industry: Its chemical properties make it useful in the development of materials and catalysts.
作用机制
The mechanism of action of 6-Piperidin-3-yloxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to modulate neurotransmission pathways. Additionally, the isoquinoline moiety can interact with DNA and proteins, influencing cellular processes .
相似化合物的比较
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Isoquinoline: A bicyclic compound with a nitrogen atom in the ring, known for its presence in many natural alkaloids.
Piperine: An alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Uniqueness: 6-Piperidin-3-yloxyisoquinoline is unique due to the combination of the piperidine and isoquinoline structures within a single molecule. This duality allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components .
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
6-piperidin-3-yloxyisoquinoline |
InChI |
InChI=1S/C14H16N2O/c1-2-14(10-15-6-1)17-13-4-3-12-9-16-7-5-11(12)8-13/h3-5,7-9,14-15H,1-2,6,10H2 |
InChI 键 |
NVJUVAVYDGABBK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)OC2=CC3=C(C=C2)C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



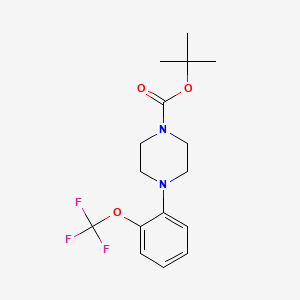
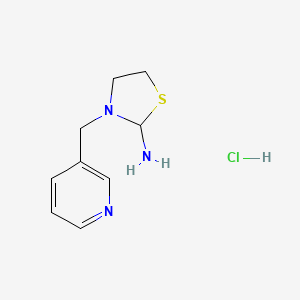
![4,5-dichloro-2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine](/img/structure/B13874072.png)
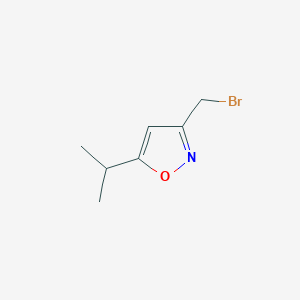
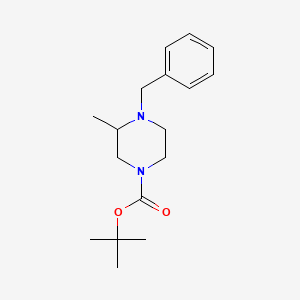



![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)
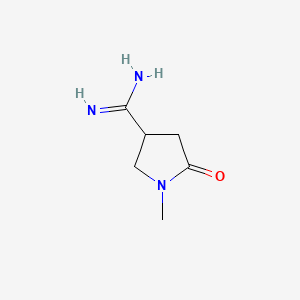
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)


